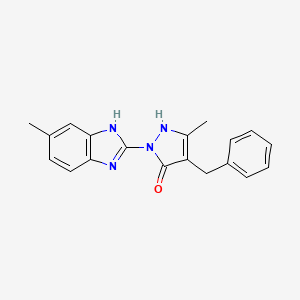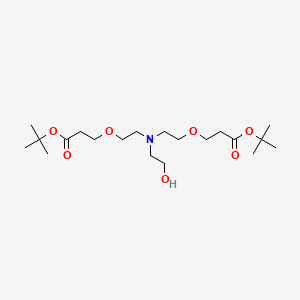
Ido-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
IDO-IN-1 is a potent inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). This enzyme plays a crucial role in the catabolism of the amino acid tryptophan along the kynurenine pathway. IDO1 is involved in various physiological processes, including immune regulation and tumor immune escape. Overexpression of IDO1 is associated with poor prognosis in several cancers, making it a significant target for cancer immunotherapy .
科学研究应用
IDO-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Immunotherapy: this compound is extensively studied as a potential therapeutic agent for cancer immunotherapy.
Immune Regulation: The compound is used to study the role of IDO1 in immune regulation and its impact on various immune cell populations, including T cells and natural killer cells.
Drug Development: This compound serves as a lead compound for the development of new IDO1 inhibitors with improved efficacy and selectivity.
Biochemical Research: Researchers use this compound to investigate the biochemical pathways involving tryptophan metabolism and the kynurenine pathway.
作用机制
IDO-IN-1 exerts its effects by inhibiting the enzymatic activity of IDO1. The enzyme catalyzes the oxidative cleavage of the C2-C3 double bond of the indole ring in tryptophan, leading to the formation of N-formylkynurenine. By inhibiting this reaction, this compound prevents the depletion of tryptophan and the accumulation of immunosuppressive kynurenine metabolites. This inhibition enhances the proliferation and activation of immune cells, thereby promoting anti-tumor immune responses .
安全和危害
未来方向
Several small-molecule candidates and peptide vaccines are currently being assessed in clinical trials . Furthermore, the “proteolysis targeting chimera” (PROTAC) technology has also been successfully used in the development of IDO1 degraders, providing novel therapeutics for cancers . This review may provide a comprehensive and updated overview on IDO1 inhibitors and their therapeutic potentials .
生化分析
Biochemical Properties
Ido-IN-1 interacts with IDO1, a heme-containing enzyme . IDO1 has a wider distribution and higher activity in catalyzing tryptophan than other enzymes involved in tryptophan metabolism . The interaction of this compound with IDO1 inhibits the enzyme’s activity, thereby disrupting the kynurenine pathway .
Cellular Effects
This compound affects various types of cells and cellular processes by influencing the function of IDO1 . It impacts cell signaling pathways, gene expression, and cellular metabolism . By inhibiting IDO1, this compound can prevent the suppression of T-cell and natural killer cell functions, and reduce the activation of regulatory T cells and myeloid-derived suppressor cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with IDO1 . By binding to IDO1, this compound inhibits the enzyme’s activity, preventing the oxidation of L-tryptophan . This disruption of the kynurenine pathway can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathway of tryptophan, specifically the kynurenine pathway . By inhibiting IDO1, this compound disrupts this pathway, affecting the levels of tryptophan and kynurenine metabolites .
Transport and Distribution
Given its role as an inhibitor of IDO1, it is likely that it interacts with the enzyme in the cytosol where IDO1 is typically located .
Subcellular Localization
This compound targets IDO1, which is typically located in the cytosol of cells Therefore, the subcellular localization of this compound is likely to be in the cytosol
准备方法
Synthetic Routes and Reaction Conditions
IDO-IN-1 can be synthesized through a series of chemical reactions involving the formation of key intermediates. The synthetic route typically involves the following steps:
Formation of the core structure: The synthesis begins with the preparation of the core structure, which involves the formation of a heterocyclic ring system.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity against IDO1.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
IDO-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of specific functional groups with other substituents, altering the compound’s activity and selectivity.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .
Major Products
The major products formed from the chemical reactions of this compound include oxidized and reduced derivatives, as well as substituted analogs. These products can exhibit different biological activities and pharmacokinetic properties, making them valuable for further research and development .
相似化合物的比较
IDO-IN-1 is compared with other IDO1 inhibitors, such as indoximod, epacadostat, and navoximod. These compounds share a similar mechanism of action but differ in their chemical structures, potency, and pharmacokinetic profiles:
Epacadostat: A highly potent and selective IDO1 inhibitor that has shown promising results in clinical trials for cancer immunotherapy.
This compound is unique in its specific binding affinity and inhibitory activity against IDO1, making it a valuable tool for studying the enzyme’s role in immune regulation and cancer therapy .
属性
IUPAC Name |
4-amino-N'-(3-bromo-4-fluorophenyl)-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN5O2/c10-5-3-4(1-2-6(5)11)13-9(14-17)7-8(12)16-18-15-7/h1-3,17H,(H2,12,16)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHZJUSHZUCMKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C(C2=NON=C2N)NO)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(1-Propylbenzimidazol-2-yl)carbamoyl]benzoic acid](/img/structure/B607976.png)
![2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide](/img/structure/B607977.png)
![2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetonitrile](/img/structure/B607979.png)

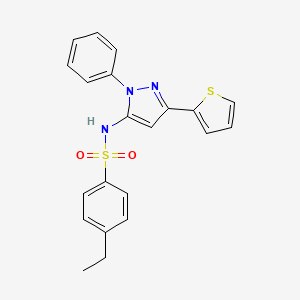
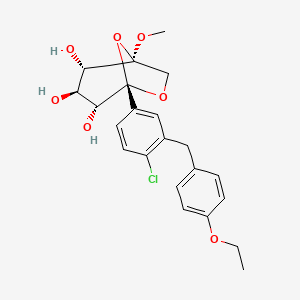
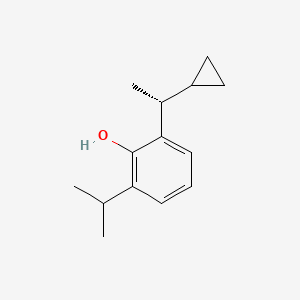
![3-Chloro-5-[6-(5-Fluoropyridin-2-Yl)pyrimidin-4-Yl]benzonitrile](/img/structure/B607987.png)

